molecular formula C14H20O2 B8645096 4,9-Dihydroxydiamantane

4,9-Dihydroxydiamantane

Cat. No. B8645096
M. Wt: 220.31 g/mol
InChI Key: GXAHVKOYBPXTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716539B2

Procedure details

Diamantane 1 (1.28 g, 0.149 mol), CH2Cl2 (250 mL) and 100% HNO3 (90 mL, 2.13 mol) are mixed at 0° C., stirred for 2 h at 25° C. and subsequently diluted with water (180 mL). The CH2Cl2 is removed and the reaction mixture 26 is refluxed for 1.5 h. Removal of the water in the vacuum yielded a mixture of different oligohydroxydes 20 as a remainder. These 20 are added to 200 mL of 96% H2SO4 and stirred for 2 h at room temperature. Subsequently, the reaction mixture is poured onto 300 g ice and filtered. Extraction of the filtrate with one or several organic solvents (typically diethylether) yields 21.3 g (0.097 mmol, 65%) 4.9-dihydroxydiamantane (2, m=0) as white solid, mp. 291-293° C. (from methanol, literature 290-292° C.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]2[CH:7]3[CH:13]4[CH2:14][CH:2]1[CH2:3][CH:4]1[CH:12]4[CH2:11][CH:9]([CH2:10][CH:5]12)[CH2:8]3.C(Cl)Cl.[N+]([O-])(O)=[O:19].OS(O)(=O)=O.[OH2:27]>CO>[CH2:14]1[C:2]2([OH:27])[CH2:1][CH:6]3[CH:5]4[CH2:10][C:9]5([OH:19])[CH2:11][CH:12]([CH:4]4[CH2:3]2)[CH:13]1[CH:7]3[CH2:8]5

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
C1C2CC3C4C1C5CC(C4)CC3C5C2
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
90 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Five
Name
Quantity
180 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The CH2Cl2 is removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture 26 is refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Removal of the water in the vacuum
CUSTOM
Type
CUSTOM
Details
yielded
ADDITION
Type
ADDITION
Details
a mixture of different oligohydroxydes 20 as a remainder
STIRRING
Type
STIRRING
Details
stirred for 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
Extraction of the filtrate with one or several organic solvents (typically diethylether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C2C3CC4(CC2C5CC1(CC3C5C4)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.097 mmol
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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